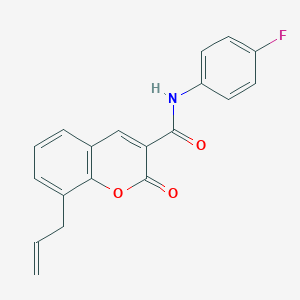
8-allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H14FNO3 and its molecular weight is 323.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
8-allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H19FNO3, with a molecular weight of approximately 323.32 g/mol. The structure features an allyl group and a fluorophenyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H19FNO3 |
| Molecular Weight | 323.32 g/mol |
| CAS Number | 312616-83-4 |
Anticancer Activity
Recent studies have indicated that chromene derivatives exhibit significant anticancer properties. Specifically, this compound has been evaluated for its antiproliferative effects on various cancer cell lines.
- Mechanism of Action : The compound appears to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This action leads to cell cycle arrest and apoptosis in cancer cells.
- Efficacy : In vitro studies have shown that this compound exhibits IC50 values in the low micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231. For instance, one study reported IC50 values around 10–33 nM for related compounds with similar structures .
Antimicrobial Activity
The antimicrobial potential of chromene derivatives has also been explored. In particular, this compound has demonstrated activity against various bacterial strains.
- Inhibition Studies : The compound was tested against gram-positive and gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Mechanism : The antimicrobial mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
Study 1: Antiproliferative Effects on Breast Cancer Cells
A study published in Cancer Letters investigated the effects of several chromene derivatives, including this compound, on MCF-7 cells. The study utilized flow cytometry to assess cell cycle distribution and apoptosis rates post-treatment.
Findings :
- Significant G2/M phase arrest was observed.
- Apoptotic markers were elevated, indicating that the compound induces programmed cell death through intrinsic pathways.
Study 2: Antimicrobial Activity Assessment
Another research article focused on the antimicrobial properties of this compound against a panel of pathogenic bacteria.
Results :
- The compound exhibited MIC values ranging from 5 to 20 µg/mL against various strains.
- Comparative analysis with established antibiotics showed that the compound has a favorable profile with lower resistance development.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO3/c1-2-4-12-5-3-6-13-11-16(19(23)24-17(12)13)18(22)21-15-9-7-14(20)8-10-15/h2-3,5-11H,1,4H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUIQBXFLIOZJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














